3-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5N3 |
|---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
3-ethynyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H5N3/c1-2-7-9-10-8-5-3-4-6-11(7)8/h1,3-6H |
InChI Key |
XYBDDZXOFTUMCR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NN=C2N1C=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 3 Ethynyl 1 2 3 Triazolo 4,3 a Pyridine
"Click Chemistry" Applications of the Ethynyl (B1212043) Group
The concept of "click chemistry," introduced by K. B. Sharpless in 2001, emphasizes reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed. The azide-alkyne cycloaddition is a prime example of a click reaction, and the ethynyl group of 3-ethynyl- beilstein-journals.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine is well-suited for such transformations.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that yields 1,4-disubstituted 1,2,3-triazoles. This reaction is a cornerstone of click chemistry due to its reliability and biocompatibility. The reaction of a beilstein-journals.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine-based alkyne with an azide (B81097), such as 2-azido-N-phenylacetamide, in the presence of a copper(I) catalyst, exemplifies this approach. This specific transformation has been utilized in the synthesis of novel molecular scaffolds with potential antimicrobial applications.
A general scheme for the CuAAC reaction is presented below:
Scheme 1: General Representation of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In this reaction, R represents the beilstein-journals.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine moiety, and R' can be a wide range of substituents, including biomolecules.
The utility of this reaction is highlighted by its application in creating libraries of compounds for drug discovery and in bioconjugation, where the triazole ring acts as a stable linker.
While the copper-catalyzed reaction exclusively yields the 1,4-regioisomer, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the 1,5-disubstituted 1,2,3-triazole. This complementary regioselectivity is a significant advantage in the synthesis of diverse molecular architectures. Although the general scope of RuAAC has been explored with various alkynes and azides, specific examples detailing the reaction of 3-ethynyl- beilstein-journals.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine were not prominent in the reviewed literature. However, the established reactivity of terminal alkynes in RuAAC suggests that 3-ethynyl- beilstein-journals.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine would likely participate in such transformations.
Table 1: Comparison of CuAAC and RuAAC
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |
| Catalyst | Copper(I) salts | Ruthenium(II) complexes |
| Substrate Scope | Primarily terminal alkynes | Terminal and internal alkynes |
To circumvent the potential cytotoxicity of metal catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145) that reacts with an azide without the need for a metal catalyst. While SPAAC is a powerful tool for in vivo bioconjugation, the direct application of 3-ethynyl- beilstein-journals.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine in this context is not extensively documented. The synthesis of a cyclooctyne derivative of the triazolopyridine core would be a prerequisite for its use in SPAAC.
Coupling Reactions Involving the Ethynyl Moiety for Further Derivatization (e.g., Sonogashira Coupling, Glaser Coupling)
The terminal alkyne of 3-ethynyl- beilstein-journals.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine is a key functional group for carbon-carbon bond formation through various coupling reactions.
The Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has been specifically reported for the derivatization of 3-ethynyl- beilstein-journals.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine. This reaction is instrumental in the synthesis of more complex molecules, such as protein kinase inhibitors. beilstein-journals.org For instance, the coupling of 3-ethynyl- beilstein-journals.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine with 3-iodo-4-methylbenzoic acid has been described as a key step in the synthesis of such inhibitors. beilstein-journals.org
The Glaser coupling is an oxidative homocoupling reaction of terminal alkynes, typically catalyzed by a copper salt in the presence of an oxidant, to form a symmetric 1,3-diyne. While specific examples involving 3-ethynyl- beilstein-journals.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine are not detailed in the surveyed literature, this reaction is a fundamental transformation for terminal alkynes and could likely be applied to synthesize the corresponding 1,4-bis( beilstein-journals.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridin-3-yl)buta-1,3-diyne.
Table 2: Overview of Coupling Reactions
| Reaction | Reactants | Catalyst | Product |
| Sonogashira Coupling | Terminal alkyne, Aryl/Vinyl halide | Palladium complex, Copper co-catalyst | Unsymmetrical alkyne |
| Glaser Coupling | Terminal alkyne | Copper salt, Oxidant | Symmetrical 1,3-diyne |
Nucleophilic Addition Reactions to the Ethynyl Triple Bond
The ethynyl group of 3-ethynyl- beilstein-journals.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine is susceptible to nucleophilic attack, particularly due to the electron-withdrawing nature of the fused heterocyclic ring system which activates the alkyne. While specific studies on the nucleophilic addition to this particular compound are limited in the available literature, general principles of nucleophilic additions to activated alkynes can be considered. Soft nucleophiles such as thiols, amines, and alcohols can add across the triple bond in a Michael-type addition. The regioselectivity of such additions would be influenced by the electronic properties of the triazolopyridine ring system.
Other Cycloaddition Reactions Beyond Classic Click Chemistry
The ethynyl group can also participate in other cycloaddition reactions, acting as a dipolarophile or a dienophile. For instance, in a [3+2] cycloaddition with a 1,3-dipole, such as an azide (as in click chemistry) or a nitrile oxide, it would be expected to form a five-membered heterocyclic ring. The electron-deficient nature of the alkyne in 3-ethynyl- beilstein-journals.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine would make it a suitable partner in such reactions. However, specific examples of these cycloadditions with this compound are not well-documented in the reviewed scientific literature.
Rearrangement Reactions Influencing Isomer Formation (e.g., Dimroth-type rearrangements in related systems)
The wikipedia.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold is known to be susceptible to rearrangement reactions, most notably the Dimroth rearrangement. This type of rearrangement, first observed by Otto Dimroth in 1909, involves the transposition of endocyclic and exocyclic heteroatoms within a heterocyclic ring system. wikipedia.org In the context of fused 1,2,4-triazole (B32235) systems, this typically leads to the conversion of the kinetically favored wikipedia.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine isomer into its more thermodynamically stable counterpart, the wikipedia.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine.
The accepted mechanism for the Dimroth rearrangement in related aza-heterocycles, such as triazolo[4,3-a]pyrimidines, proceeds through a series of steps that can be catalyzed by either acid or base. nih.gov The process generally initiates with the protonation or deprotonation of a nitrogen atom, followed by the opening of the triazole ring to form an intermediate. Subsequent tautomerization and C-C bond rotation allow for a conformational change, which is followed by ring closure to yield the rearranged, isomeric fused heterocyclic system. nih.gov
Several factors have been identified to influence the rate and outcome of the Dimroth rearrangement. These include the pH of the reaction medium, temperature, and the electronic nature of the substituents on the heterocyclic rings. nih.govbenthamscience.com For instance, the presence of electron-withdrawing groups can significantly facilitate the rearrangement. Research on related systems, such as 3,5-dinitropyridine-2-yl hydrazones, has shown that the presence of two nitro groups on the pyridine (B92270) ring promotes the in situ Dimroth rearrangement to such an extent that the initial wikipedia.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine intermediate cannot be isolated. researchgate.net This is a critical observation when considering the 3-ethynyl- wikipedia.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine, as the ethynyl group is also known for its electron-withdrawing character. This suggests that the 3-ethynyl substituent could lower the energy barrier for the rearrangement, making the compound more prone to isomerization to the corresponding 2-ethynyl- wikipedia.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine.
While direct experimental data on the Dimroth rearrangement of 3-Ethynyl- wikipedia.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine is not extensively documented in the literature, the established principles from analogous systems provide a strong basis for predicting its behavior. The thermodynamic driving force for the rearrangement is the greater stability of the wikipedia.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine isomer. The two isomeric series often exhibit distinct physical and spectroscopic properties, such as different melting points and chemical shifts in NMR spectra, which can be used to monitor the rearrangement process. benthamscience.com
The following table summarizes the general conditions and outcomes of Dimroth-type rearrangements in related triazolo-fused heterocyclic systems, which can be extrapolated to understand the potential isomerization of 3-Ethynyl- wikipedia.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine.
| Precursor System | Rearrangement Conditions | Product | Influencing Factors |
| wikipedia.orgresearchgate.netnih.govTriazolo[4,3-c]pyrimidines | Acidic or basic medium | wikipedia.orgresearchgate.netnih.govTriazolo[1,5-c]pyrimidines | Presence of acid, base, and aliphatic substituents at C3 and C5 facilitates the rearrangement. benthamscience.com |
| 3,5-Dinitropyridine-2-yl hydrazones | In situ during cyclization | 6,8-Dinitro wikipedia.orgresearchgate.netnih.govtriazolo[1,5-a]pyridines | The presence of two electron-withdrawing nitro groups on the pyridine ring facilitates the rearrangement to the extent that the [4,3-a] isomer is not isolated. researchgate.net |
| wikipedia.orgresearchgate.netnih.govTriazolo[4,3-a]pyrimidines | Spontaneous, accelerated by HCl | wikipedia.orgresearchgate.netnih.govTriazolo[1,5-a]pyrimidines | The rearrangement can occur slowly on its own but is catalyzed by acid. nih.gov |
| 1-Alkyl-2-iminopyrimidines | Addition of water | 2-(Alkylamino)pyrimidines | The reaction proceeds through a hemiaminal intermediate followed by ring opening and closure. |
Structural Elucidation and Computational Characterization of 3 Ethynyl 1 2 3 Triazolo 4,3 a Pyridine
Advanced Spectroscopic Characterization Methodologies
Spectroscopic techniques are fundamental in determining the precise structure of molecules. For 3-Ethynyl- rsc.orgrsc.orgnih.govtriazolo[4,3-a]pyridine, a combination of vibrational spectroscopy, nuclear magnetic resonance, and X-ray crystallography would be employed for a full structural elucidation.
The ethynyl (B1212043) group provides two distinctive and sharp vibrational bands. The C≡C stretching vibration is typically observed in the range of 2100-2260 cm⁻¹. For a terminal alkyne like the one in the target molecule, this band is expected to be of weak to medium intensity in the IR spectrum but strong in the Raman spectrum. The ≡C-H stretching vibration gives rise to a sharp, strong band in the IR spectrum, typically appearing around 3300 cm⁻¹.
The vibrational modes of the rsc.orgrsc.orgnih.govtriazolo[4,3-a]pyridine ring system are more complex. Based on studies of related derivatives, characteristic in-plane bending vibrations of the triazolopyridine skeleton are observed in the regions of 1330-1340 cm⁻¹ and 760-780 cm⁻¹. rsc.org Wagging motions of the entire skeleton can be expected at lower frequencies, around 425-430 cm⁻¹. chemicalbook.com
Table 1: Expected Vibrational Frequencies for 3-Ethynyl- rsc.orgrsc.orgnih.govtriazolo[4,3-a]pyridine
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| ≡C-H Stretch | ~3300 | Strong, Sharp | Medium |
| C≡C Stretch | 2100-2260 | Weak to Medium | Strong |
| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |
| Ring C=N/C=C Stretch | 1400-1600 | Medium to Strong | Medium to Strong |
| Ring In-plane Bending | 1330-1340, 760-780 | Medium | Medium |
| Ring Wagging | 425-430 | Medium | Medium |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton skeleton of a molecule. In the ¹H NMR spectrum of 3-Ethynyl- rsc.orgrsc.orgnih.govtriazolo[4,3-a]pyridine, the ethynyl proton (≡C-H) would appear as a singlet with a chemical shift around δ 3.2 ppm. rsc.org The protons on the pyridine (B92270) ring would exhibit characteristic multiplets in the aromatic region (δ 7.0-9.0 ppm).
In the ¹³C NMR spectrum, the carbons of the ethynyl group are expected to resonate in the range of δ 70-90 ppm. The chemical shifts for the carbons within the triazolopyridine ring system would be spread over a wider range, influenced by the nitrogen atoms and the fused ring structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 3-Ethynyl- rsc.orgrsc.orgnih.govtriazolo[4,3-a]pyridine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethynyl H | ~3.2 (s) | - |
| Ethynyl C1 | - | ~70-80 |
| Ethynyl C2 | - | ~80-90 |
| Pyridine Ring Hs | 7.0-9.0 (m) | - |
| Pyridine Ring Cs | - | 110-150 |
| Triazole Ring C | - | 140-160 |
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. While no crystal structure for 3-Ethynyl- rsc.orgrsc.orgnih.govtriazolo[4,3-a]pyridine is currently available, data from its 3-amino derivative offers insights into the potential packing of the core ring system. The 3-amino- rsc.orgrsc.orgnih.govtriazolo[4,3-a]pyridine crystallizes in the monoclinic system with the space group P2₁/n. rsc.orgchemicalbook.com The triazolopyridine rings in this derivative are nearly planar. rsc.org
For 3-Ethynyl- rsc.orgrsc.orgnih.govtriazolo[4,3-a]pyridine, the presence of the ethynyl group would likely influence the crystal packing. Intermolecular interactions such as π-π stacking between the aromatic rings and potential weak C-H···N hydrogen bonds involving the ethynyl proton and a nitrogen atom of an adjacent molecule could be anticipated.
Table 3: Crystallographic Data for the Analogous 3-Amino- rsc.orgrsc.orgnih.govtriazolo[4,3-a]pyridine
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.5666 |
| b (Å) | 12.6649 |
| c (Å) | 16.8190 |
| β (°) | 99.434 |
| Z | 8 |
Data from reference rsc.org
Theoretical and Computational Chemistry Studies
In the absence of extensive experimental data, theoretical and computational methods are invaluable for predicting the properties of molecules like 3-Ethynyl- rsc.orgrsc.orgnih.govtriazolo[4,3-a]pyridine.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Ethynyl- rsc.orgrsc.orgnih.govtriazolo[4,3-a]pyridine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and predict bond lengths, bond angles, and dihedral angles. nih.govijcce.ac.ir Such calculations have been successfully applied to various pyridine and triazole derivatives. nih.govnih.gov
Table 4: Predicted Geometrical Parameters from DFT Calculations
| Parameter | Predicted Value |
| C≡C Bond Length (Å) | ~1.21 |
| ≡C-H Bond Length (Å) | ~1.06 |
| C-C≡ Bond Length (Å) | ~1.43 |
| Ring C-N Bond Lengths (Å) | 1.32-1.39 |
| Ring C-C Bond Lengths (Å) | 1.37-1.41 |
| Ring N-N Bond Lengths (Å) | ~1.38 |
| C-C≡C Bond Angle (°) | ~178 |
| Ring Bond Angles (°) | 105-125 |
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. chemrxiv.org
For 3-Ethynyl- rsc.orgrsc.orgnih.govtriazolo[4,3-a]pyridine, the HOMO is expected to be localized primarily on the electron-rich triazolopyridine ring system. The LUMO is also anticipated to be distributed across the fused ring system, with some contribution from the π-system of the ethynyl group. The presence of the electron-withdrawing ethynyl group would likely lower the energy of both the HOMO and LUMO compared to the unsubstituted parent compound, potentially leading to a smaller HOMO-LUMO gap. A smaller gap suggests higher polarizability and a greater ease of electronic transitions. chemrxiv.org DFT calculations for related triazolopyridine derivatives have shown that the HOMO and LUMO are mainly composed of p-orbitals of the ring atoms. chemicalbook.com
Natural Bond Orbital (NBO) Analysis for Intramolecular Stability and Charge Delocalization
While specific NBO analysis data for 3-ethynyl- nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine is not prominently available in current literature, a comprehensive study on the closely related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, offers valuable insights into the electronic behavior of the core heterocyclic system. nih.govmdpi.com In this analogue, significant stabilization arises from interactions between the lone pairs of nitrogen atoms and the antibonding orbitals (π) of the fused rings. nih.gov The key interactions involve the delocalization of electron density from the lone pair of the pyridine nitrogen (N4) into the π orbitals of the C5-C6 and C8-N7 bonds, and from the triazole ring nitrogens (N1, N2) into adjacent π* orbitals. These interactions contribute significantly to the planarity and aromaticity of the bicyclic system.
For the 3-ethynyl derivative, the ethynyl group's π-system would be expected to participate in extended conjugation with the triazolo-pyridine rings, leading to additional stabilizing hyperconjugative interactions.
Table 1: Representative Second-Order Perturbation Theory Analysis of the Fock Matrix for 1,2,4-triazolo[4,3-a]pyridin-3-amine (Note: This data is for a structural analogue and illustrates the typical interactions within the nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine ring system.)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N2 | π* (C3-N4) | 28.55 |
| LP (1) N4 | π* (C3-N2) | 19.87 |
| LP (1) N4 | π* (C8-C9) | 25.11 |
| π (C5-C6) | π* (C8-C9) | 18.76 |
| π (C5-C6) | π* (N4-C3) | 20.14 |
| π (C8-C9) | π* (C5-C6) | 21.43 |
LP denotes a lone pair, and π denotes an antibonding orbital.* Source: Adapted from computational studies on 1,2,4-triazolo[4,3-a]pyridin-3-amine. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an effective tool for predicting chemical reactivity, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions. In an MEP map, regions of negative potential (typically colored red to yellow) correspond to areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack.
For 3-ethynyl- nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine, the MEP map is expected to show distinct regions of negative and positive potential:
Negative Potential: The most intense negative potential would be concentrated around the nitrogen atoms of the pyridine (N4) and triazole (N1, N2) rings due to their lone pairs of electrons. The π-system of the ethynyl group's triple bond would also create a region of significant negative potential. These sites represent the most likely points for interactions with electrophiles, hydrogen bond donors, and metal cations.
Positive Potential: Regions of positive potential are anticipated around the hydrogen atoms attached to the pyridine ring, making them susceptible to interaction with nucleophiles.
This distribution of electrostatic potential is crucial for the molecule's ability to act as a ligand, with the nitrogen atoms being primary coordination sites. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and its interactions with biological macromolecules such as proteins. This technique is fundamental in drug discovery for predicting the binding mode and stability of a ligand within a protein's active site.
MD simulations performed on derivatives of the nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine scaffold have demonstrated its potential as a stable binding moiety. nih.gov For instance, in studies of this scaffold as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), MD simulations revealed that the triazolopyridine ring is stabilized in a hydrophobic pocket (Pocket A) of the enzyme. nih.gov The simulations showed that the N1 atom of the triazole ring is critical for coordinating with the iron atom of the enzyme's heme group. nih.gov Furthermore, the fused ring system engages in stable interactions with key amino acid residues, such as Phenylalanine (Phe226), through π-stacking or hydrophobic interactions, anchoring the inhibitor in the active site. nih.gov
These studies underscore the value of the nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine core in establishing strong and specific ligand-target interactions, a property that would be modulated by the 3-ethynyl substituent. nih.govnih.gov
Mulliken Atomic Charge Distribution Analysis
Mulliken atomic charge analysis calculates the partial charge on each atom within a molecule, providing a quantitative measure of the electron distribution across the molecular structure. This distribution influences the molecule's electrostatic potential, dipole moment, and reactivity.
As with NBO analysis, specific data for the 3-ethynyl derivative is not widely published. However, analysis of the 1,2,4-triazolo[4,3-a]pyridin-3-amine analogue shows a characteristic charge distribution. nih.gov The nitrogen atoms are, as expected, the most electronegative centers in the molecule. The charge varies depending on their position; the nitrogen atom common to both rings (the bridgehead nitrogen) typically bears a less negative charge compared to the other nitrogen atoms in the triazole ring. nih.gov The fusion of the two rings and the presence of substituents leads to a significant redistribution of electron density across the entire system. nih.gov
Table 2: Representative Mulliken Atomic Charges for the nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine Ring System (Note: This data is derived from the 1,2,4-triazolo[4,3-a]pyridin-3-amine analogue and serves as an illustrative example.)
| Atom | Charge (e) |
| N1 | -0.279 |
| N2 | -0.281 |
| C3 | 0.355 |
| N4 | -0.243 |
| C5 | -0.211 |
| C6 | -0.198 |
| C7 | -0.205 |
| C8 | -0.187 |
| C9 | 0.291 |
Source: Adapted from computational studies on 1,2,4-triazolo[4,3-a]pyridin-3-amine. nih.gov
Applications in Materials Science and Industrial Chemistry
Integration into Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices as Electron-Acceptor Units
The electron-accepting properties of the triazolopyridine scaffold are central to its use in optoelectronic devices. In many organic electronic materials, molecules are designed with distinct electron-donating (D) and electron-accepting (A) sections to control charge transport and emission properties. The researchgate.nettheses.frnih.govtriazolo[1,5-a]pyridine (TP) isomer, for instance, has been successfully employed as a novel electron acceptor to build a deep-blue bipolar fluorescent emitter for OLEDs. researchgate.net This is because the lone pair of electrons on the nitrogen atoms occupies the sp2 hybridized orbital, contributing to the electron-deficient character of the ring system. researchgate.net
In one study, a donor-π-acceptor (D-π-A) molecule named TPP-PPI was synthesized using the TP core as the acceptor unit. researchgate.net This material exhibited a high photoluminescence quantum yield of 97.5% in a neat film. researchgate.net When used as the emitter in a non-doped OLED, the device achieved a high external quantum efficiency (EQE) of 6.05% and produced a desirable deep-blue emission. researchgate.net Furthermore, the high triplet energy of the TPP-PPI molecule allowed it to serve as an effective host material for phosphorescent emitters, leading to a high-performance phosphorescent OLED with a maximum EQE of 24.7%. researchgate.net
The broader utility of pyridine-based heterocycles as electron acceptors is also seen in related compounds like Thiadiazolo[3,4-c]pyridine (PT), which has been explored for use in electrochromic polymers. nih.gov
Table 1: Performance of an OLED Device Using a Triazolopyridine-Based Emitter (TPP-PPI)
| Device Type | Emitter/Host Role | Max. External Quantum Efficiency (EQE) | CIE Coordinates | Emission Color |
| Non-doped Fluorescent OLED | Emitter | 6.05% | (0.15, 0.11) | Deep-Blue |
| Doped Fluorescent OLED (20 wt%) | Emitter | 6.34% | (0.15, 0.06) | Deep-Blue |
| Phosphorescent OLED | Host for PO-01 Phosphor | 24.7% | N/A | Green |
This table summarizes the performance of OLEDs based on the TPP-PPI emitter, which incorporates the isomeric researchgate.nettheses.frnih.govtriazolo[1,5-a]pyridine scaffold as an electron acceptor. researchgate.net
Role as Organic Sensitizers in High-Performance Solar Cells (based on related triazolopyridines)
In the field of photovoltaics, organic dyes are crucial for absorbing light and generating charge carriers in dye-sensitized solar cells (DSSCs). The design of these dyes often relies on a D-π-A architecture, where the triazolopyridine scaffold can function as the electron-accepting component. For example, the isomeric compound researchgate.nettheses.frnih.govtriazolo[4,5-c]pyridine has been noted for its use as an organic sensitizer (B1316253) in high-performance solar cells, forming part of a D-A-π-A organic core. nih.gov
The effectiveness of such sensitizers is determined by their electronic properties, specifically the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Research into related pyridine-based sensitizers demonstrates that their absorption characteristics are dominated by charge transfer transitions from the donor to the acceptor through the π-spacer. researchgate.net Structural engineering of these organic dyes is critical for achieving high efficiency. researchgate.net For instance, the D–A–π–A organic dye WS-9 has demonstrated a power conversion efficiency of 9.04%, showcasing the potential of this molecular design strategy. researchgate.net The development of sensitizers based on the 3-ethynyl- researchgate.nettheses.frnih.govtriazolo[4,3-a]pyridine scaffold could leverage these principles for application in next-generation solar cells.
Table 2: Performance Data for a High-Efficiency Organic Sensitizer (WS-9) in a DSSC
| Parameter | Value |
| Power Conversion Efficiency (PCE) | 9.04% |
| Photocurrent (Jsc) | 18.00 mA cm⁻² |
| Photovoltage (Voc) | 696 mV |
This table shows the performance of the WS-9 organic dye, highlighting the high efficiency achievable with engineered D–A–π–A sensitizers. researchgate.net
Development of Fluorescence Sensors and Chemosensors Utilizing the Triazolopyridine Scaffold
The rigid, electron-rich structure of the triazolopyridine scaffold makes it an excellent platform for the design of fluorescent sensors and chemosensors. theses.frnih.gov The fused double-ring system can act as a ligand, binding to metal ions and other analytes, which in turn modulates its photophysical properties, leading to a detectable change in fluorescence. nih.govmdpi.com
Researchers have synthesized large families of fluorescent ligands by isomerizing triazolopyridines. theses.fr These compounds have proven to be highly effective sensors for a variety of targets, including metal cations like zinc and copper, as well as various anions and amino acids. theses.fr In one notable application, a chiral complex involving a triazolopyridine-based ligand was used to recognize the chirality of glutamic acid. theses.fr
A compound class closely related to the subject, 2-(1,2,3-triazol-4-yl)pyridine-containing ethynylarenes, has been developed as selective "turn-on" fluorescent chemosensors for nickel (Ni(II)) ions. nih.gov These sensors operate by a mechanism where the binding of Ni(II) disrupts intermolecular aggregation, causing a significant increase in fluorescence intensity and a hypsochromic shift (blue shift) in the emission. nih.gov This response was highly selective for Ni(II) among 22 different metal cations tested. nih.gov
Table 3: Analytes Detected by Triazolopyridine-Based Fluorescent Sensors
| Sensor Scaffold | Target Analyte(s) | Sensing Mechanism |
| Isomerized Triazolopyridines | Zn²⁺, Cu²⁺, Anions, Amino Acids | Complexation leading to fluorescence change |
| 2-(1,2,3-Triazol-4-yl)pyridine | Ni²⁺ | Disruption of aggregation upon binding ("Turn-on") |
| researchgate.nettheses.frnih.govtriazolo[1,5-a]pyrimidine | Fe³⁺ | Quenching upon binding |
This table summarizes the application of various triazolopyridine and related scaffolds in fluorescent sensing. theses.frnih.govnih.gov
Polymeric Materials Engineering Incorporating Ethynyl-researchgate.nettheses.frnih.govtriazolo[4,3-a]pyridine Scaffolds
The presence of a 3-ethynyl group provides a direct pathway for incorporating the researchgate.nettheses.frnih.govtriazolo[4,3-a]pyridine unit into larger polymeric structures. The alkyne functionality is a versatile chemical handle that can participate in a variety of powerful polymerization reactions. This allows for the engineering of novel polymers that combine the mechanical and processing advantages of a macromolecule with the specific electronic and optical properties of the triazolopyridine core.
For example, the ethynyl (B1212043) group is readily used in reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable triazole linkages within a polymer backbone. researchgate.net Other potential polymerization methods include Sonogashira and Glaser coupling, which are widely used to create conjugated polymers with interesting optoelectronic properties.
The development of polymers from related heterocycles demonstrates the viability of this approach. For instance, an electrochromic polymer based on Thiadiazolo[3,4-c]pyridine, PEPTE, exhibited a low optical bandgap of 1.12 eV and fast color-switching times of 0.3 seconds, making it suitable for smart window applications. nih.gov By analogy, polymers of 3-ethynyl- researchgate.nettheses.frnih.govtriazolo[4,3-a]pyridine could be engineered for applications in organic electronics, such as active layers in transistors or as components in electrochromic devices.
Table 4: Potential Polymerization Strategies for 3-Ethynyl- researchgate.nettheses.frnih.govtriazolo[4,3-a]pyridine
| Polymerization Reaction | Co-monomer Requirement | Resulting Linkage | Potential Polymer Properties |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Di-azide | 1,2,3-Triazole | High stability, modular synthesis |
| Sonogashira Coupling | Di-halide (Aryl or Vinyl) | Arylene-ethynylene | Conjugated, optoelectronic activity |
| Glaser Coupling | None (self-coupling) | Diacetylene (Butadiyne) | Highly conjugated, potential for conductivity |
| Electropolymerization | None | Direct linkage | Conductive polymer films |
Coordination Chemistry and Catalysis
Ligand Design and Synthesis with 3-Ethynyl-rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine (Potential for bidentate/tridentate coordination)
There are no specific methods reported in the scientific literature for the synthesis of ligands derived from 3-Ethynyl- rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine. The foundational synthetic routes to the core rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine ring system often involve the cyclization of 2-hydrazinopyridines with various reagents. rsc.orgorganic-chemistry.orgresearchgate.net Some methodologies utilize precursors containing triple bonds, which could theoretically be adapted to introduce an ethynyl (B1212043) group at the 3-position. For instance, the reaction of 2-hydrazinopyridines with chloroethynylphosphonates has been shown to yield 3-substituted rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridines. beilstein-journals.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are standard methods for introducing terminal alkyne functionalities onto heterocyclic rings. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org However, no published research has explicitly applied these methods to a 3-halo- rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine precursor to synthesize the target compound.
The potential for 3-Ethynyl- rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine to act as a bidentate or tridentate ligand is purely theoretical at this stage. The nitrogen atoms of the pyridine (B92270) and triazole rings in the parent scaffold are known to coordinate with metal ions. The addition of the ethynyl group at the 3-position introduces another potential coordination site, which could, in principle, allow for more complex coordination modes. However, without experimental evidence, any discussion of its potential as a multidentate ligand remains speculative.
Catalytic Applications of Metal-Ethynyl-rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine Complexes
Given that no metal complexes of 3-Ethynyl- rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine have been synthesized or characterized, there is no research on their catalytic applications. The fields of homogeneous and heterogeneous catalysis using complexes of this specific ligand are entirely unexplored. While metal complexes of other nitrogen heterocycles, including those with N-heterocyclic carbene ligands, have shown promise in various catalytic transformations, nih.gov these findings cannot be extrapolated to the hypothetical complexes of 3-Ethynyl- rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine.
Emerging Research Frontiers and Future Perspectives
Advanced Synthetic Strategies for Complex 3-Ethynyl-rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine Derivatives
The synthesis of the core rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine structure is well-established, often proceeding through the cyclization of 2-hydrazinopyridine (B147025) with various reagents. rsc.orgwikipedia.org However, the creation of complex derivatives based on the 3-ethynyl scaffold relies on modern synthetic methodologies that leverage the unique reactivity of the alkyne group.
A primary strategy for the synthesis of the title compound likely involves the preparation of a 3-halo- rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine precursor. This intermediate can then undergo a palladium- and copper-catalyzed Sonogashira cross-coupling reaction with a protected or terminal alkyne, such as trimethylsilylacetylene. libretexts.orgorganic-chemistry.org This reaction is a cornerstone of carbon-carbon bond formation and is widely used for installing alkyne moieties onto heterocyclic systems. organic-chemistry.orgacs.org
Once synthesized, the terminal alkyne of 3-ethynyl- rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine becomes the focal point for diversification. The most prominent advanced strategy is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govnih.gov Research has demonstrated the synthesis of 1,2,4-triazolo[4,3-a]pyridine-based alkynes which are then cyclized with organic azides to form 1,4-disubstituted 1,2,3-triazole linkages. This approach allows for the modular and efficient assembly of highly complex molecular architectures from two simpler building blocks. One such study reported the synthesis of hybrids linking the rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine core to other functionalities via a 1,2,3-triazole bridge to explore new antimicrobial agents.
Integration into Supramolecular Chemistry and Self-Assembly Processes
The field of supramolecular chemistry, which studies chemical systems composed of multiple molecules, offers fertile ground for the application of 3-ethynyl- rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine. The nitrogen atoms within the fused ring system can act as hydrogen bond acceptors and metal coordination sites. mdpi.comnih.gov
Studies on related derivatives, such as 1,2,4-triazolo[4,3-a]pyridin-3-amine, have shown that these molecules can form self-assembled dimers in the solid state through intermolecular N–H⋯N hydrogen bonds. nih.govmdpi.com This inherent ability for self-assembly can be exploited in the design of more complex supramolecular structures. The rigid, linear geometry of the ethynyl (B1212043) group can be used to direct the formation of extended networks, liquid crystals, or metallosupramolecular polygons and polyhedra. Furthermore, the triazolopyridine system can function as a bidentate or tridentate chelating ligand, coordinating with metal ions to form discrete complexes or infinite coordination polymers with potential applications in catalysis and materials science. mdpi.comnih.gov
Bioorthogonal Chemistry Applications of the Ethynyl Group for Biological Probes
The terminal ethynyl group is a key functional group in bioorthogonal chemistry, which involves chemical reactions that can be performed inside of living systems without interfering with native biochemical processes. The CuAAC "click" reaction is the premier example of such a transformation, valued for its high efficiency, selectivity, and biocompatibility. nih.govresearchgate.net
The 3-ethynyl- rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine scaffold can be used as a reporter molecule that can be "clicked" onto biomolecules (proteins, nucleic acids, lipids) that have been metabolically labeled with an azide-containing tag. This allows for the visualization, isolation, and tracking of biological processes. Given that various derivatives of the rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine core exhibit potent biological activities, including antimicrobial and anticancer effects, the ethynyl version serves as an invaluable tool. nih.govnih.gov For instance, by synthesizing a library of azide-modified compounds and using 3-ethynyl- rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine as a clickable screening partner, new bioactive conjugates can be rapidly identified. This approach has been successfully used to create hybrid molecules with significant antimicrobial activity.
Development of Novel Functional Materials and Optoelectronic Components
The rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine core has been identified as a promising electron-acceptor unit in the synthesis of materials for organic light-emitting diodes (OLEDs). rsc.org The incorporation of an ethynyl group provides a direct route to extend the π-conjugated system of the molecule. Through reactions like the Sonogashira coupling, the 3-ethynyl derivative can be linked to other aromatic or heteroaromatic units to create highly conjugated polymers or oligomers. libretexts.org
These extended systems are of great interest for optoelectronic applications, as their electronic properties (such as the HOMO/LUMO energy gap) can be finely tuned by modifying the structure of the coupled components. This could lead to the development of new organic semiconductors, sensitizers for solar cells, or fluorescent materials. researchgate.net Additionally, the biological activity of the triazolopyridine core, such as its use in herbicides, suggests that polymers incorporating this unit could lead to functional materials with controlled-release or specific-binding properties. libretexts.org
Design of Targeted Chemical Probes and Tools for Chemical Biology Research
The combination of a biologically active scaffold with a versatile chemical handle is the basis for modern chemical biology tool development. 3-Ethynyl- rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine is an ideal candidate for this purpose. The rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine core and its related isomers have been investigated as inhibitors of various enzymes and receptors, demonstrating their potential to interact with specific biological targets.
The ethynyl group allows this biologically relevant scaffold to be conjugated to other molecules to create targeted chemical probes. For example, it could be "clicked" to:
A fluorescent dye for imaging the subcellular localization of a target protein.
A biotin (B1667282) tag for affinity purification and identification of binding partners.
A photolabile group for controlled release of the active compound.
A targeting ligand (e.g., a peptide or antibody fragment) to deliver the triazolopyridine moiety to specific cells or tissues.
This modular approach enables the systematic investigation of the mechanism of action of triazolopyridine-based drugs and the development of new diagnostic and therapeutic agents. The synthesis of hybrid molecules with demonstrated antimicrobial activity provides a clear precedent for this strategy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
